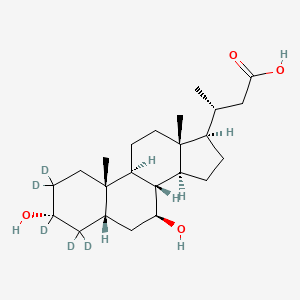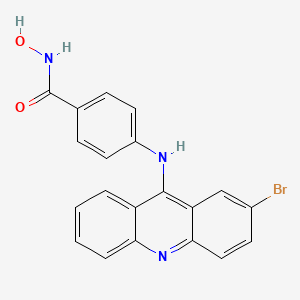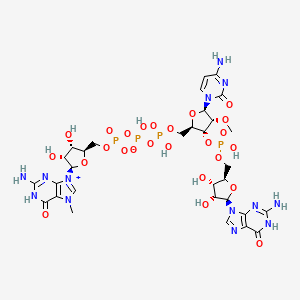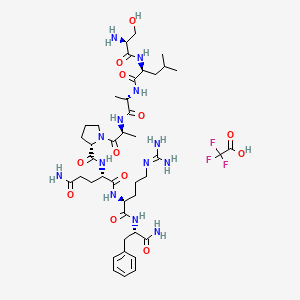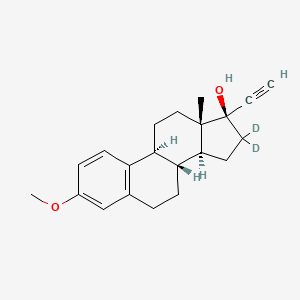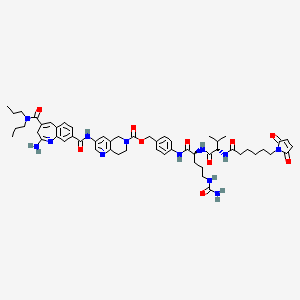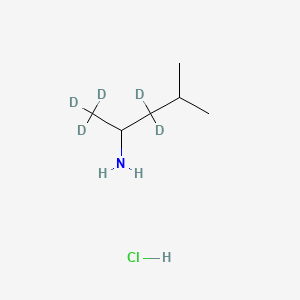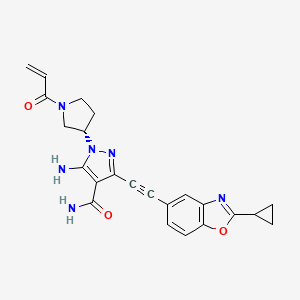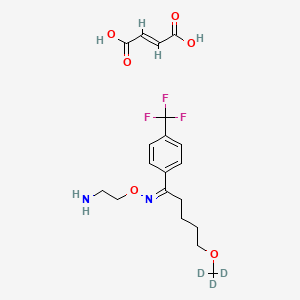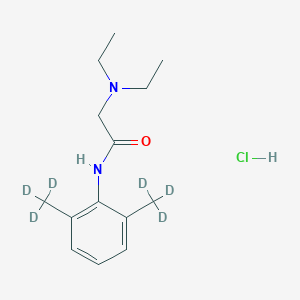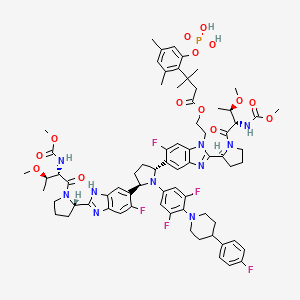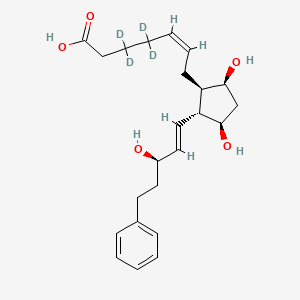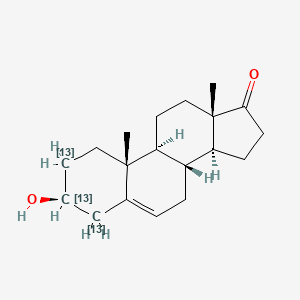
Dehydroepiandrosterone-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydroepiandrosterone-13C3 is a stable isotope-labeled version of dehydroepiandrosterone, a naturally occurring steroid hormone. This compound is used primarily in scientific research to study the metabolism and pharmacokinetics of dehydroepiandrosterone and its derivatives. The incorporation of carbon-13 isotopes allows for precise tracking and quantification in various biological systems .
Preparation Methods
The preparation of dehydroepiandrosterone-13C3 involves the synthesis of dehydroepiandrosterone followed by the incorporation of carbon-13 isotopes. One common method involves the use of labeled precursors in the biosynthetic pathway of dehydroepiandrosterone. For instance, starting from labeled cholesterol, the compound can be synthesized through a series of enzymatic reactions involving cytochrome P450 enzymes . Industrial production methods often utilize advanced techniques such as chemoenzymatic processes to achieve high yields and purity .
Chemical Reactions Analysis
Dehydroepiandrosterone-13C3 undergoes various chemical reactions similar to its non-labeled counterpart. These reactions include:
Oxidation: this compound can be oxidized to form androstenedione-13C3 using reagents like pyridinium chlorochromate.
Reduction: It can be reduced to form 5-androstenediol-13C3 using sodium borohydride.
Substitution: The compound can undergo substitution reactions to form various derivatives, such as dehydroepiandrosterone sulfate-13C3.
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions are typically other labeled steroids, which are useful for further research and analysis .
Scientific Research Applications
Dehydroepiandrosterone-13C3 has a wide range of applications in scientific research:
Chemistry: It is used to study the metabolic pathways and chemical transformations of dehydroepiandrosterone.
Mechanism of Action
The mechanism of action of dehydroepiandrosterone-13C3 is similar to that of dehydroepiandrosterone. It acts as a precursor to androgens and estrogens, which are essential for various physiological functions. The compound is metabolized by enzymes such as cytochrome P450 to produce active hormones that bind to specific receptors and modulate gene expression . In the brain, this compound can influence neurogenesis and protect neurons from excitotoxicity .
Comparison with Similar Compounds
Dehydroepiandrosterone-13C3 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Similar compounds include:
Dehydroepiandrosterone-d6: A deuterium-labeled version used for similar research purposes.
Dehydroepiandrosterone sulfate-13C3: A sulfate ester of this compound used to study sulfate conjugation pathways.
Androstenedione-13C3: Another labeled steroid used to investigate androgen biosynthesis and metabolism.
These compounds share similar chemical properties but differ in their specific labeling and applications, making this compound a valuable tool for targeted research.
Properties
Molecular Formula |
C19H28O2 |
|---|---|
Molecular Weight |
291.40 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1/i7+1,11+1,13+1 |
InChI Key |
FMGSKLZLMKYGDP-UXANGDFNSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(C[13CH2][13C@@H]([13CH2]4)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



